molecular formula C24H18N2O4 B11618692 4-Nitrophenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

4-Nitrophenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B11618692
M. Wt: 398.4 g/mol
InChI Key: DZEONIOYBIUKSD-UHFFFAOYSA-N
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Description

4-Nitrophenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is an organic compound with the molecular formula C24H18N2O4. This compound is notable for its complex structure, which includes a quinoline core substituted with nitrophenyl and methylphenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Substitution Reactions: The introduction of the nitrophenyl and methylphenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure selectivity.

    Esterification: The final step involves the esterification of the carboxylic acid group with 4-nitrophenol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of particular interest.

    Medicine: Explored for its potential therapeutic applications. Its derivatives are studied for their pharmacological effects.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 4-Nitrophenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate exerts its effects involves several molecular targets and pathways:

    Interaction with Enzymes: The compound can inhibit or activate specific enzymes, affecting various biochemical pathways.

    DNA Intercalation: Its planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl 6-methylquinoline-4-carboxylate: Lacks the additional methylphenyl group, resulting in different chemical properties and reactivity.

    4-Nitrophenyl 2-(4-methylphenyl)quinoline-4-carboxylate: Similar structure but with variations in the substitution pattern, affecting its biological activity.

    6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylate: Does not have the nitrophenyl group, leading to different reactivity and applications.

Uniqueness

4-Nitrophenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitrophenyl and methylphenyl groups on the quinoline core makes it a versatile compound for various research applications.

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

(4-nitrophenyl) 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H18N2O4/c1-15-3-6-17(7-4-15)23-14-21(20-13-16(2)5-12-22(20)25-23)24(27)30-19-10-8-18(9-11-19)26(28)29/h3-14H,1-2H3

InChI Key

DZEONIOYBIUKSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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